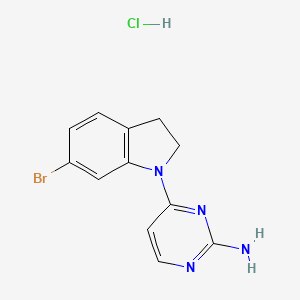

![molecular formula C12H10N4O B2582953 1-(2-甲基苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 1955505-85-7](/img/structure/B2582953.png)

1-(2-甲基苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

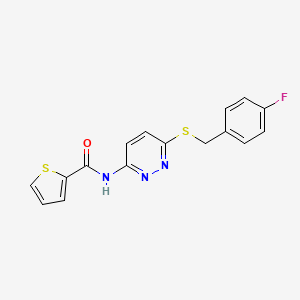

The compound “1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of this compound involves various chemical transformations . For instance, one method involves the reaction of the ethyl ester derivative in absolute ethanol with hydrazine hydrate . The reaction mixture is heated at reflux for several hours and then allowed to cool down to room temperature .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines, including this compound, have been shown to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The infrared (IR) spectrum can provide information about the functional groups present in the compound .科学研究应用

抗炎和抗菌特性

研究表明,吡唑并[3,4-d]嘧啶-4-酮的衍生物具有显著的抗炎和抗菌活性。例如,该类化合物已被合成并测试其抑制炎症而不引起溃疡形成活性的能力,突显了它们作为更安全的抗炎剂的潜力 (Auzzi 等人,1983)。此外,新型吡唑并嘧啶衍生物因其抗癌和抗 5-脂氧合酶活性而受到探索,表明它们具有更广泛的药理学应用 (Rahmouni 等人,2016)。

腐蚀抑制

在材料科学领域,吡唑并[3,4-d]嘧啶-4-酮衍生物因其腐蚀抑制性能而受到研究。这些化合物已证明在酸性环境中保护 C 钢表面方面具有功效,这对于延长金属结构和部件的寿命至关重要 (Abdel Hameed 等人,2020)。

抗菌活性

吡唑并[3,4-d]嘧啶衍生物的抗菌活性一直备受关注。例如,新型二氢吡唑并[1,5-c]嘧啶-7(3H)-酮/-硫酮衍生物的合成扩大了具有潜在抗菌和抗肿瘤作用的化合物的范围,强调了这种化学框架在开发新的治疗剂中的多功能性 (Önal 等人,2008)。

抗癌和酶抑制

对吡唑并[3,4-d]嘧啶-4-酮衍生物的进一步研究揭示了它们在抗癌治疗和酶抑制中的潜力。合成和生物学评估表明,某些衍生物对特定的癌细胞系表现出抗癌活性,以及对 5-脂氧合酶等酶的抑制作用,后者在炎症过程中起作用 (Rahmouni 等人,2016)。

未来方向

Future research could focus on optimizing the synthesis conditions for this compound . Additionally, further studies could investigate the structure-activity relationships of pyrazolo[3,4-d]pyrimidines and their derivatives, and develop novel pyrimidines with higher selectivity as anticancer agents .

作用机制

Target of Action

Similar compounds such as pyridopyrimidines have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (potentially protein kinases) and cause changes that inhibit their function . This inhibition could lead to effects on cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

If it indeed targets protein kinases like its related compounds, it could affect various signaling pathways involved in cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

It is mentioned that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.

Result of Action

Related compounds have shown to exert cytotoxic activities against various cell lines , suggesting that this compound might also have similar effects.

Action Environment

The lipophilicity of similar compounds suggests that the lipid environment of cells could play a role in their action.

属性

IUPAC Name |

1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCRMBPAGYFMQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)

![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)

![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2582889.png)

![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)